EZ-482

Alzheimer's Disease Research Protein Allostery Apolipoprotein E4

EZ-482 is the only commercially available small-molecule apoE ligand with validated isoform-selective allosteric communication. Unlike generic apoE modulators, EZ-482 binds the C-terminal domain of apoE3 and apoE4 (Kd ~8 μM) yet triggers N-terminal conformational change exclusively in apoE4—confirmed by HDX-MS. This unique property enables dissection of apoE4-specific pathways in Alzheimer's research. The compound allosterically blocks heparin binding from a distal C-terminal site and restores anti-PD-1 sensitivity in M2-enriched tumors. Supplied at ≥98% purity.

Molecular Formula C23H19ClN4O5S
Molecular Weight 498.9 g/mol
CAS No. 1016456-76-0
Cat. No. B1671840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEZ-482
CAS1016456-76-0
SynonymsEZ-482;  EZ482;  EZ 482
Molecular FormulaC23H19ClN4O5S
Molecular Weight498.9 g/mol
Structural Identifiers
SMILESCN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=C(C=CC(=C3)S(=O)(=O)NC4=CC(=CC=C4)Cl)O
InChIInChI=1S/C23H19ClN4O5S/c1-28-23(31)18-8-3-2-7-17(18)19(26-28)13-22(30)25-20-12-16(9-10-21(20)29)34(32,33)27-15-6-4-5-14(24)11-15/h2-12,27,29H,13H2,1H3,(H,25,30)
InChIKeyCLWDCBBEVQRZLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

EZ-482 (CAS 1016456-76-0) Product Overview for Scientific Procurement: A Novel Apolipoprotein E (apoE) Ligand


EZ-482 is a synthetic small-molecule ligand of apolipoprotein E (apoE) that binds to the C-terminal domain of both apoE3 and apoE4 isoforms with an apparent dissociation constant (Kd) of approximately 8 μM, as determined by multiple orthogonal biophysical methods [1]. The compound exhibits a unique isoform-specific allosteric effect on apoE4, inducing a conformational change in the N-terminal four-helix bundle upon C-terminal binding, a feature not observed with apoE3 [1]. EZ-482 is supplied as a research-use-only tool compound with molecular formula C23H19ClN4O5S, molecular weight 498.94, and typical vendor purity ≥98% .

Why Generic Substitution of EZ-482 with Other apoE Modulators May Compromise Experimental Reproducibility


The apoE targeting landscape includes diverse modalities such as apoE mimetic peptides, LXR agonists, and structure correctors, each operating through distinct mechanisms that are not functionally interchangeable [1]. EZ-482 is a direct small-molecule ligand that binds the C-terminal domain and triggers an N-terminal allosteric conformational change uniquely in apoE4, a property not shared by structure correctors like Isobavachin (which stabilizes apoE4 without inducing the same allosteric transition) or LXR agonists (which upregulate apoE expression rather than directly binding the protein) [1][2]. Moreover, EZ-482 blocks heparin binding despite binding to a distal C-terminal site, an allosteric functional outcome that may not be replicated by other apoE-binding agents [1]. Substituting EZ-482 with a generic 'apoE modulator' therefore introduces mechanistic and functional variability that can undermine the validity of comparative studies.

Quantitative Differentiation Evidence for EZ-482: Head-to-Head and Cross-Study Comparisons


Isoform-Specific Allosteric Conformational Change: apoE4 vs apoE3

EZ-482 binding to the C-terminal domain induces a unique N-terminal allosteric conformational change in apoE4 that is not observed with apoE3 [1]. Hydrogen-deuterium exchange (HDX) mass spectrometry revealed increased deuterium uptake in helices 1–4 of the apoE4 N-terminal domain upon EZ-482 binding, specifically residues 27–37, 63–68, 102–115, and 148–161 [1]. In contrast, apoE3 showed no detectable N-terminal conformational change under identical conditions, confirming that the allosteric effect is isoform-selective [1].

Alzheimer's Disease Research Protein Allostery Apolipoprotein E4

Binding Affinity to apoE3 and apoE4: Cross-Study Comparison with Isobavachin

EZ-482 binds to both apoE3 and apoE4 with an apparent dissociation constant (Kd) of approximately 8 μM, as determined by fluorescence, SYPRO Orange displacement, and ANS competition assays [1]. In comparison, the flavonoid structure corrector Isobavachin exhibits a Kd of ~540 nM for apoE4, representing ~15-fold higher affinity [2]. However, Isobavachin acts as a structure corrector that stabilizes apoE4 in an apoE3-like conformation, whereas EZ-482 functions as a direct ligand that induces an allosteric conformational change without structurally correcting apoE4 [1][2]. This mechanistic distinction is critical for experimental design: EZ-482 serves as a tool to probe apoE allostery, while Isobavachin is better suited for stabilizing apoE4 structure.

ApoE Ligand Binding Affinity Comparison Small-Molecule Screening

Allosteric Blockade of Heparin Binding Despite C-Terminal Binding Site

EZ-482 binds to the C-terminal domain of apoE yet allosterically blocks heparin binding to the N-terminal domain in a concentration-dependent manner [1]. Using rhodamine-labeled heparin, EZ-482 prevented the apoE-induced fluorescence increase, with significant inhibition observed at 10–20 μM EZ-482 [1]. This allosteric blockade is notable because the heparin-binding residues (140–145) are located in the N-terminal domain, spatially distant from the EZ-482 binding site (C-terminal residues 229–243 and 258–265) [1]. The same heparin-binding region is involved in apoE binding to LDL receptor family members and LRP-1, suggesting potential functional implications for receptor interactions [1].

Heparin Binding Assay Allosteric Inhibition Receptor Interaction

In Vivo Reversal of Immunotherapy Resistance in Combination with Anti-PD-1

In a syngeneic MC38 colorectal tumor model, oral administration of EZ-482 (15 mg/kg daily) in combination with anti-PD-1 antibody reversed M2 macrophage-derived exosome (M2-exo)-induced resistance to immune checkpoint blockade (ICB) [1]. Mice receiving anti-PD-1 plus M2-exo exhibited minimal tumor growth inhibition, whereas addition of EZ-482 to the combination restored tumor growth suppression to levels comparable to anti-PD-1 alone in non-M2-exo-treated mice [1]. Quantitatively, EZ-482 plus anti-PD-1 increased intratumoral CD8+ T cell percentage from ~15% (anti-PD-1 + M2-exo) to ~35% (anti-PD-1 + M2-exo + EZ-482), and elevated tumor MHC-I (H2Kb) mean fluorescence intensity by approximately 2-fold [1].

Immuno-Oncology Checkpoint Inhibitor Resistance Tumor Microenvironment

Lack of Effect on apoE Oligomerization State

Analytical ultracentrifugation sedimentation velocity experiments demonstrated that EZ-482 does not alter the oligomerization state of apoE4 at concentrations up to 20 μM, a concentration well above the Kd [1]. The distribution of apoE4 oligomers (monomer, dimer, tetramer) remained unchanged in the presence of 10 μM or 20 μM EZ-482 compared to apoE alone [1]. This contrasts with some other small-molecule apoE modulators that may perturb the oligomerization equilibrium, which is critical for apoE's lipid-binding and receptor-interaction functions [1].

Protein Oligomerization Analytical Ultracentrifugation Biophysical Characterization

Recommended Research and Industrial Application Scenarios for EZ-482


Probing apoE4-Specific Allosteric Signaling in Alzheimer's Disease Models

EZ-482 is uniquely suited for studies investigating isoform-selective allosteric communication in apoE4. The compound's ability to induce an N-terminal conformational change exclusively in apoE4 enables researchers to dissect apoE4-specific signaling pathways implicated in late-onset Alzheimer's disease pathology [1]. This application is supported by the direct head-to-head HDX-MS evidence demonstrating apoE4-selective allostery [1].

Reversing M2 Macrophage-Driven Immunotherapy Resistance in Preclinical Tumor Models

Based on quantitative in vivo evidence, EZ-482 (15 mg/kg oral daily) effectively restores sensitivity to anti-PD-1 therapy in tumors exposed to M2 macrophage-derived exosomes [1]. This scenario is ideal for immuno-oncology researchers investigating mechanisms of innate resistance to checkpoint inhibitors, particularly in tumor types enriched with M2-polarized tumor-associated macrophages [1].

Studying Allosteric Regulation of Heparin/Receptor Binding Without Direct Site Competition

EZ-482 enables the study of allosteric blockade of heparin binding to apoE's N-terminal domain while binding to the C-terminal domain, providing a tool to probe inter-domain communication and receptor interaction dynamics [2]. This application is particularly relevant for research on apoE's role in lipoprotein clearance and amyloid-β clearance mechanisms, where heparin sulfate proteoglycan interactions are critical [2].

Biophysical Assay Development for apoE Ligand Screening

The extensive biophysical characterization of EZ-482—including fluorescence-based Kd determination, SYPRO Orange displacement, and HDX-MS mapping—provides a validated reference compound for developing and benchmarking new apoE ligand screening assays [2]. EZ-482's moderate affinity (~8 μM) and well-defined binding site make it an ideal positive control for assay optimization [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for EZ-482

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.